2-chloroethyl(dimethyl)sulfanium
CAS No.:
Cat. No.: VC13973868
Molecular Formula: C4H10ClS+
Molecular Weight: 125.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H10ClS+ |
|---|---|
| Molecular Weight | 125.64 g/mol |
| IUPAC Name | 2-chloroethyl(dimethyl)sulfanium |
| Standard InChI | InChI=1S/C4H10ClS/c1-6(2)4-3-5/h3-4H2,1-2H3/q+1 |
| Standard InChI Key | BGQZPMCUWZITCU-UHFFFAOYSA-N |
| Canonical SMILES | C[S+](C)CCCl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
2-Chloroethyl(dimethyl)sulfanium iodide consists of a positively charged sulfonium center bonded to a dimethyl group and a 2-chloroethyl moiety, balanced by an iodide anion. Its IUPAC name, 2-chloroethyl(dimethyl)sulfanium iodide, reflects this arrangement. The molecular formula corresponds to an exact mass of 251.924 g/mol .
Table 1: Molecular Identity of 2-Chloroethyl(dimethyl)sulfanium Iodide
| Property | Value | Source |
|---|---|---|
| CAS Number | 25059-70-5 | |
| Molecular Formula | ||
| Molecular Weight | 252.54 g/mol | |
| InChI Key | JOCCCKOFQRTOIM-UHFFFAOYSA-M | |
| SMILES Notation | CS+CCCl.[I-] |
Spectroscopic and Structural Data
While crystallographic data remain sparse, the compound’s structure is inferred from analogous sulfonium salts. Nuclear Magnetic Resonance (NMR) spectroscopy of related compounds reveals distinct signals for the sulfonium center (~2.5–3.5 ppm for -CH) and the chloroethyl chain (~3.8–4.2 ppm for Cl-CH-). Mass spectrometry under Electron Impact (EI) ionization exhibits fragment ions consistent with cleavage at the sulfonium center, yielding ( 47) and ( 63) .
Synthesis and Manufacturing
Conventional Synthesis Routes
The most documented synthesis involves the alkylation of dimethyl sulfide with 2-chloroethyl iodide in a polar aprotic solvent (e.g., acetonitrile) under reflux conditions . This nucleophilic substitution proceeds via an mechanism, where the sulfide’s lone pair attacks the electrophilic chloroethyl carbon:
A patent by Rutgers University (US5523411A1) describes a modified approach using phase-transfer catalysis to enhance yield and purity . Alternative methods include the reaction of dimethyl sulfoxide with chloroethylating agents, though these are less efficient.
Industrial-Scale Production Challenges
Scalability is hindered by the compound’s hygroscopicity and thermal instability. Storage below 4°C in amber glass containers is recommended to mitigate decomposition into dimethyl sulfide and ethylene dichloride.
Physicochemical Properties
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of aqueous sulfonium salts reveals decomposition above 80°C, producing 2-chloroethyl sulfides and dithioethers . For 2-chloroethyl(dimethyl)sulfanium iodide, this degradation follows:
Gas chromatography/mass spectrometry (GC/MS) studies detect trace mustard gas () in aged samples, suggesting dimerization via sulfonium intermediates .
Solubility and Reactivity
The compound exhibits moderate solubility in polar solvents (e.g., water, ethanol) but is insoluble in nonpolar media. Its reactivity as an electrophile stems from the sulfonium center’s positive charge, facilitating alkylation of nucleophiles like amines and thiols.
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
In organic synthesis, 2-chloroethyl(dimethyl)sulfanium iodide transfers the chloroethyl group to nucleophiles. For example, reaction with sodium cyanide yields 2-cyanoethyl dimethyl sulfide:
Table 2: Representative Reactions and Products
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | Ethyl thiourea | 2-(Ethylthio)ethyl dimethyl sulfide | Polymer crosslinking |
| Oxidation | Dimethyl sulfoxide | Solvent synthesis | |
| Reduction | Dimethyl sulfide | Catalysis |
Biomedical Relevance
The compound’s structural similarity to sulfur mustard () underpins its cytotoxicity. In vitro studies demonstrate DNA alkylation, leading to crosslinks and apoptosis . Current research explores its potential as a prodrug in targeted cancer therapies, though clinical applications remain speculative.
Analytical Methods and Characterization
Chromatographic Techniques
Gas chromatography coupled with mass spectrometry (GC/MS) remains the gold standard for analyzing decomposition products. Electron Impact (EI) ionization is preferred over Chemical Ionization (CI) for its superior molecular ion detection .
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups, including S-C stretching (700–600 cm) and C-Cl vibrations (750–550 cm).
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